Cas no 136954-22-8 (3-Mercaptohexyl hexanoate)

3-Mercaptohexyl hexanoate 化学的及び物理的性質
名前と識別子
-
- 3-Mercaptohexyl hexanoate
- FEMA 3853
- 3-THIOHEXYL CAPROATE
- 3-MERCAPTOHEXYL CAPROATE
- 3-sulfanylhexyl hexanoate
- Hexanoic acid,3-mercaptohexyl ester
- 3THIOHEXYLCAPROATE
- 3MERCAPTOHEXYLCAPROATE
- 3MERCAPTOHEXYLHEXANOATE
-
- MDL: MFCD08457877
- インチ: 1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3
- InChIKey: KVXKOWZLYWBURN-UHFFFAOYSA-N
- ほほえんだ: C(OCCC(S)CCC)(=O)CCCCC
計算された属性
- せいみつぶんしりょう: 232.15000
じっけんとくせい
- PSA: 65.10000
- LogP: 3.59850
- FEMA: 3853
3-Mercaptohexyl hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M192460-5mg |
3-Mercaptohexyl Hexanoate |
136954-22-8 | 5mg |
$64.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS012049-100MG |
3-mercaptohexyl hexanoate |
136954-22-8 | 100mg |
¥952.83 | 2023-11-09 | ||
TRC | M192460-10mg |
3-Mercaptohexyl Hexanoate |
136954-22-8 | 10mg |
$75.00 | 2023-05-18 | ||
TRC | M192460-25mg |
3-Mercaptohexyl Hexanoate |
136954-22-8 | 25mg |
$92.00 | 2023-05-18 |
3-Mercaptohexyl hexanoate 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
3-Mercaptohexyl hexanoateに関する追加情報
3-Mercaptohexyl Hexanoate: A Comprehensive Overview
3-Mercaptohexyl Hexanoate, also known by its CAS number 136954-22-8, is a compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound, which belongs to the class of esters, is characterized by its structure containing a mercapto group (-SH) attached to a hexyl chain and a hexanoate group. The combination of these functional groups imparts versatile chemical properties, making it a valuable molecule in various fields.
The synthesis of 3-Mercaptohexyl Hexanoate typically involves the reaction of 3-mercaptohexanol with hexanoic acid under appropriate conditions, such as acid catalysis or the use of coupling agents. This process ensures the formation of the ester bond between the alcohol and carboxylic acid groups. The resulting compound is stable under normal conditions and exhibits good solubility in organic solvents, which facilitates its use in different chemical reactions and formulations.
One of the most promising applications of 3-Mercaptohexyl Hexanoate lies in its role as a precursor in organic synthesis. Its mercapto group enables it to participate in nucleophilic reactions, such as conjugate additions or substitutions, making it a versatile building block for constructing complex molecules. Recent studies have highlighted its utility in synthesizing bioactive compounds, including antioxidants and anti-inflammatory agents, which have potential applications in pharmaceuticals and nutraceuticals.
In addition to its role in organic synthesis, 3-Mercaptohexyl Hexanoate has been explored for its applications in materials science. Its ability to form stable films and coatings has led to investigations into its use as a component in polymer formulations. Researchers have found that incorporating this compound into polymer matrices can enhance mechanical properties and improve resistance to environmental factors such as UV radiation and moisture.
The biological activity of 3-Mercaptohexyl Hexanoate has also been a focal point of recent research. Studies have demonstrated that this compound exhibits antioxidant properties, which are attributed to the presence of the mercapto group. Antioxidants are crucial in preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Furthermore, preliminary experiments suggest that this compound may possess anti-inflammatory properties, making it a potential candidate for developing novel therapeutic agents.
The environmental impact of 3-Mercaptohexyl Hexanoate has also been studied to ensure its sustainable use. Research indicates that this compound biodegrades under aerobic conditions, reducing concerns about long-term environmental persistence. This characteristic aligns with the growing emphasis on green chemistry and sustainable practices in the chemical industry.
In conclusion, 3-Mercaptohexyl Hexanoate, with its unique chemical structure and diverse functional groups, presents itself as a multifaceted compound with applications across various domains. From organic synthesis to materials science and biomedicine, this compound continues to be a subject of intense research interest. As advancements in synthetic methodologies and characterization techniques unfold, the potential for discovering new applications of this compound is vast. Its versatility and sustainability make it an invaluable asset in both academic research and industrial settings.
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